molecular formula Cl4Er2H24O12+2 B8066451 Erbium(3+);tetrachloride;dodecahydrate

Erbium(3+);tetrachloride;dodecahydrate

Cat. No.: B8066451
M. Wt: 692.5 g/mol
InChI Key: QZEUKINWAZEPMN-UHFFFAOYSA-J
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Description

Erbium(III) chloride dodecahydrate (ErCl₃·12H₂O) is a hydrated inorganic compound comprising erbium(III) cations (Er³⁺), chloride anions (Cl⁻), and twelve water molecules. This compound belongs to the lanthanide chloride family, characterized by high hygroscopicity and solubility in polar solvents like water and ethanol. Its structure features Er³⁺ ions coordinated by chloride ligands and water molecules, forming a complex lattice that stabilizes the trivalent erbium ion in aqueous environments . Hydrated erbium chlorides are critical precursors in materials science, particularly for synthesizing erbium-doped optical materials, catalysts, and metallurgical alloys .

Properties

IUPAC Name

erbium(3+);tetrachloride;dodecahydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4ClH.2Er.12H2O/h4*1H;;;12*1H2/q;;;;2*+3;;;;;;;;;;;;/p-4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEUKINWAZEPMN-UHFFFAOYSA-J
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Cl-].[Er+3].[Er+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl4Er2H24O12+2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

692.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydrated Lanthanide Chlorides

ErCl₃·12H₂O is compared to other lanthanide chloride hydrates (LnCl₃·xH₂O, where Ln = La–Lu and x = 6–7 typically). Key differences include:

Property ErCl₃·12H₂O TbCl₃·6H₂O YCl₃·6H₂O
Hydration Number 12 6 6
Ionic Radius (Er³⁺) 0.89 Å 0.92 Å (Tb³⁺) 0.90 Å (Y³⁺)
Solubility in H₂O 50.2 g/100 mL (20°C) 43.5 g/100 mL (20°C) 47.8 g/100 mL (20°C)
Optical Applications Photoluminescent devices Green phosphors Scintillator matrices
  • Structural Insights : ErCl₃·12H₂O’s higher hydration number compared to TbCl₃·6H₂O and YCl₃·6H₂O results in distinct coordination geometries, influencing reactivity in ion-exchange processes. For example, Er³⁺ in hydrated chlorides exhibits stronger Lewis acidity than Y³⁺ due to its smaller ionic radius, enhancing its utility in catalytic applications .

Perchlorate and Oxalate Derivatives

  • Erbium(III) Perchlorate Hexahydrate (Er(ClO₄)₃·6H₂O): Unlike ErCl₃·12H₂O, this compound features perchlorate anions (ClO₄⁻), which are weaker field ligands, leading to lower lattice energy and higher solubility in organic solvents. It is used in electrochemical deposition due to its stability in non-aqueous media .
  • Erbium(III) Oxalate Decahydrate (Er₂(C₂O₄)₃·10H₂O) : Oxalate ligands form stable coordination complexes with Er³⁺, reducing solubility in water. This property is exploited in nuclear waste management for selective precipitation of lanthanides .

Coordination Complexes

Erbium tetrachlorophthalato complexes, such as [Er(tcph)(H₂O)₇]⁺ (tcph = tetrachlorophthalate), demonstrate unique hydrogen-bonding networks compared to transition metal analogues. The Er³⁺ ion’s high charge density stabilizes larger coordination numbers (e.g., 8–9) in these complexes, unlike Fe³⁺ or Cu²⁺, which typically adopt octahedral geometries .

Uranium Oxide Hydrate (UOH) Frameworks

In synthetic UOH materials, Er³⁺ incorporation is less common than Sm³⁺, Eu³⁺, or Gd³⁺ due to its smaller ionic radius (0.89 Å vs. 1.08 Å for Sm³⁺). This size difference prevents Er³⁺ from stabilizing the 3D channel structure of UOF frameworks, favoring layered UOH configurations instead .

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